Scd1/5-IN-1

SCD5 Dual inhibition Neurological disease

Scd1/5-IN-1 (Compound 10) is the definitive dual SCD1/SCD5 inhibitor for researchers who cannot afford isoform-blind results. Unlike abundant SCD1-selective agents, it potently silences SCD5—the brain-enriched isoform independently validated in α-synuclein toxicity and lipid droplet pathology. This dual coverage is mandatory for faithful interrogation of Parkinson’s, Alzheimer’s, and glioblastoma models where SCD5 is a critical variable. Use Scd1/5-IN-1 to deconvolve SCD1- vs. SCD5-dependent phenotypes, generate robust SAR data, and avoid false-negative conclusions inherent to single-isoform tool compounds. Standard analytical QC ensures batch-to-batch reproducibility.

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
Cat. No. B12383841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScd1/5-IN-1
Molecular FormulaC12H10N4O3
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C12H10N4O3/c1-16-7-8(6-13-16)14-12(17)9-5-11(19-15-9)10-3-2-4-18-10/h2-7H,1H3,(H,14,17)
InChIKeyFCICSKVGJNZDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scd1/5-IN-1: A Dual SCD1/5 Inhibitor Tool Compound for Neurological Disease Research


Scd1/5-IN-1 (CAS 1241494-17-6) is a small-molecule heterocyclic compound classified as an inhibitor of stearoyl-CoA desaturases (SCDs), specifically targeting both the SCD1 and SCD5 isoforms [1]. The compound is derived from an isoxazole scaffold and is referenced as 'Compound 10' in the primary patent literature [2]. Its core differentiation lies in its dual inhibition profile, which is particularly relevant for investigating the role of SCD5, a brain-enriched isoform, in the pathogenesis of neurological disorders such as Parkinson's and Alzheimer's disease, where single-isoform SCD1 inhibitors may provide an incomplete biological readout [3].

Why Scd1/5-IN-1 Cannot Be Replaced by Common SCD1-Selective Inhibitors


Generic substitution of Scd1/5-IN-1 with widely available SCD1-selective inhibitors (e.g., CAY10566, A939572, MK-8245) fails in experimental contexts where SCD5 activity is a critical variable. While potent SCD1 inhibitors are well-characterized and commercially abundant, they are pharmacologically silent against the SCD5 isoform [1]. This is a critical limitation because SCD5 is highly expressed in the brain and has been independently linked to α-synuclein toxicity and lipid droplet regulation in neuronal models [2][3]. Consequently, using an SCD1-selective tool compound in a Parkinson's disease or Alzheimer's disease model would only interrogate a portion of the relevant biology, potentially yielding false-negative results or failing to capture the therapeutic potential of dual SCD1/5 inhibition.

Scd1/5-IN-1: Quantitative Differentiation from SCD1-Selective Inhibitors


Dual SCD1/SCD5 Inhibition vs. Single-Isoform SCD1 Inhibitors in Neurological Disease Models

Scd1/5-IN-1 is a dual SCD1/5 inhibitor, while comparators such as CAY10566, A939572, and MK-8245 are selective for SCD1. In the context of neurological disease, SCD5 inhibition is a critical functional requirement. Studies demonstrate that knockdown of either SCD1 or SCD5 reduces α-synuclein toxicity in neuronal models, indicating that dual inhibition may provide a more robust protective effect than single-isoform inhibition [1][2].

SCD5 Dual inhibition Neurological disease Parkinson's disease Alzheimer's disease

Differential Impact on α-Synuclein Toxicity: SCD5 Knockdown vs. SCD1 Knockdown

In cellular models of α-synuclein toxicity, knockdown of either SCD1 or SCD5 reduces α-synuclein 3K accumulations and toxicity [1]. This indicates that both isoforms contribute to the pathology and that a dual inhibitor like Scd1/5-IN-1 may be necessary for maximal efficacy. In contrast, SCD1-selective inhibitors would leave SCD5 activity unaddressed, potentially limiting their effectiveness in this context.

α-synuclein Neurotoxicity Parkinson's disease SCD5 SCD1

Brain-Specific Expression of SCD5 and Its Implications for Target Engagement

SCD5 is highly expressed in the human brain and neural cells, and its expression is dynamically regulated in response to RXR activation, which reduces lipid droplet formation in Parkinson's disease patient-derived neurons [1]. SCD1-selective inhibitors cannot engage this brain-enriched isoform. Scd1/5-IN-1, as a dual inhibitor, is thus uniquely suited for studies requiring simultaneous inhibition of both isoforms in neuronal systems.

SCD5 Brain expression Neurological disease Target engagement

Scd1/5-IN-1: Recommended Research and Industrial Application Scenarios


Parkinson's Disease and α-Synuclein Toxicity Models

Scd1/5-IN-1 is the preferred tool compound for investigating the role of SCD5 and dual SCD1/5 inhibition in Parkinson's disease models. Given that both SCD1 and SCD5 knockdown reduce α-synuclein toxicity, this compound enables a more complete interrogation of the pathway compared to SCD1-selective inhibitors [1]. It is particularly suited for cellular and in vivo studies where SCD5 expression in neural cells is a critical variable [2].

Alzheimer's Disease and Neurodegeneration Research

In Alzheimer's disease research, Scd1/5-IN-1 is indicated for studies exploring the link between lipid metabolism, protein misfolding, and neurotoxicity. The dual inhibition of SCD1 and SCD5 aligns with patent disclosures highlighting the therapeutic potential of this mechanism in neurodegenerative conditions [3]. It serves as a critical control compound to differentiate isoform-specific effects in brain tissue.

Brain Cancer and Glioblastoma Studies

For researchers investigating primary brain cancers such as glioblastoma (GBM), Scd1/5-IN-1 provides a means to evaluate the combined effect of SCD1 and SCD5 inhibition on tumor cell survival and lipid metabolism. The dual inhibition profile is consistent with the biological targets identified in recent patent literature for brain cancer therapy [3], offering a more comprehensive tool than single-isoform inhibitors for in vitro and in vivo oncology models.

Comparative Isoform Profiling and Target Validation

In industrial and academic settings where target validation is required, Scd1/5-IN-1 is essential for benchmarking against SCD1-selective inhibitors. Its use allows for the deconvolution of SCD1-dependent and SCD5-dependent phenotypes, particularly in neuronal systems where SCD5 is highly expressed [2]. This application is critical for generating robust SAR data and for making informed decisions in drug discovery programs targeting neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scd1/5-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.